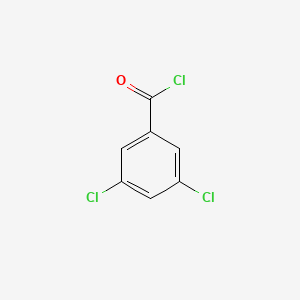

3,5-Dichlorobenzoyl chloride

Overview

Description

3,5-Dichlorobenzoyl chloride, also known as 3,5-dichlorobenzoic acid chloride, is an organic compound with the molecular formula C7H3Cl2O2. It is a white solid with a pungent odor, and is soluble in organic solvents. It is used in the synthesis of a variety of organic compounds, and is also used as an intermediate in the production of pharmaceuticals and agrochemicals.

Scientific Research Applications

Spectrophotometric Determination

3,5-Dichlorobenzoyl chloride has been utilized in enhanced spectrophotometric determination. A charge-transfer complex formed between p-benzoquinone and 3,5-dichloro-N-hytroxybenzoylamine (DCHA) in cetylpyridinium chloride (CPC) is used to determine its absorbency at 485 nm. This method offers simplicity, easily-controlled reaction conditions, and high sensitivity, making it effective for sample analysis with satisfactory results (Yang Xiao-hui, 2007).

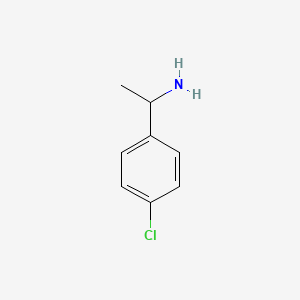

Synthesis of Dichlorobenzamide Derivatives

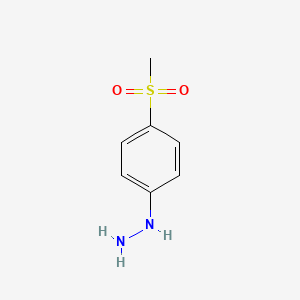

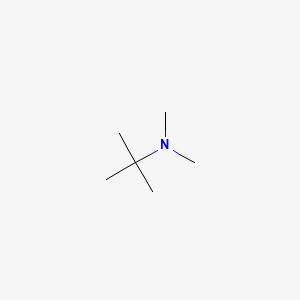

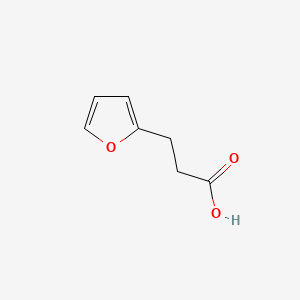

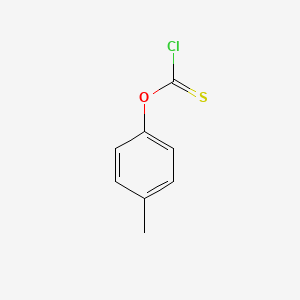

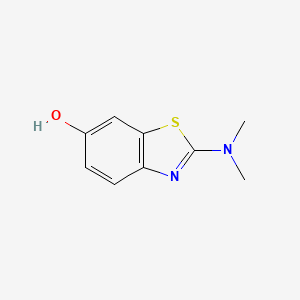

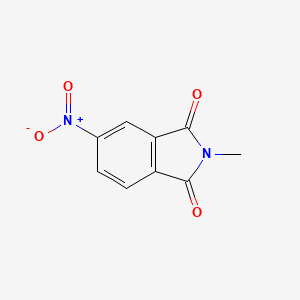

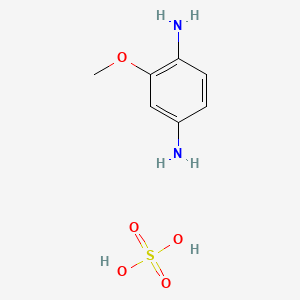

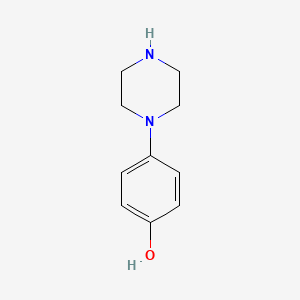

This compound is pivotal in synthesizing a range of dichlorobenzamide derivatives. These derivatives, obtained through reactions with arylamine compounds, have been characterized and confirmed using various spectroscopic techniques. Structural elucidation of some compounds has been achieved through X-ray crystallography (Jun Zhang et al., 2020).

Phase Transfer Catalysis Kinetics

This chemical is crucial in studying the kinetics of phase transfer catalysis. Investigations on the substitution reactions of dichlorobenzoyl chloride in various media have revealed insights into the reaction mechanisms and rate-determining steps, enhancing our understanding of catalytic processes (Yung Sheng Chang & Jing-Jer Jwo, 2000).

Reversed-phase High Performance Liquid Chromatography

In analytical chemistry, this compound has been determined using a rapid reversed-phase high-performance liquid chromatography method. This technique, involving methanol as a pre-derivatization agent, shows excellent linear relationship and high recovery, suitable for sample analysis (Chen Xiao-ying, 2007).

Microbial Degradation in Soil

The microbial degradation of 3,5-Dichlorobenzoate, a related compound, has been studied in soil slurry, revealing how specialized bacterial cultures influence the degradation rate and demonstrating the potential for bioremediation strategies (F. R. Brunsbach & W. Reineke, 1993).

Formation of Chlorinated Aromatic Compounds

Research on the degradation of dyes in the presence of chloride has identified the formation of chlorinated aromatic compounds, including ones derived from this compound. This has implications for understanding the environmental impact of industrial processes and the formation of potentially hazardous byproducts (Ruixia Yuan et al., 2011).

Mechanism of Action

Target of Action

3,5-Dichlorobenzoyl chloride is an important substrate in the synthesis of various benzamide derivatives . It reacts with arylamine compounds to produce a series of dichlorobenzamide derivatives . The primary targets of this compound are therefore arylamine compounds .

Mode of Action

The compound interacts with its targets (arylamine compounds) through a reaction process that occurs in N, N′ -dimethylformamide solution at 60 °C . This reaction affords a series of dichlorobenzamide derivatives .

Biochemical Pathways

The biochemical pathway involved in the action of this compound is the synthesis of dichlorobenzamide derivatives. This process begins with the reaction of this compound with arylamine compounds . The resulting dichlorobenzamide derivatives have various applications, including in the fields of medicines, industry, and biology .

Result of Action

The result of the action of this compound is the production of a series of dichlorobenzamide derivatives . These derivatives have been characterized and confirmed by nuclear magnetic resonance and infrared spectroscopy . Some of these derivatives have shown biological activity, such as antitumoral and anticonvulsive activities .

Action Environment

The action of this compound is influenced by the reaction environment. The reaction with arylamine compounds occurs in N, N′ -dimethylformamide solution at 60 °C . The compound may also interact with the environment in ways that could lead to the release of irritating gases and vapors

Safety and Hazards

3,5-Dichlorobenzoyl chloride is toxic if swallowed. It causes severe skin burns and eye damage . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Biochemical Analysis

Biochemical Properties

3,5-Dichlorobenzoyl chloride plays a significant role in biochemical reactions, particularly in the synthesis of various organic compounds. It interacts with enzymes, proteins, and other biomolecules through acylation reactions. The compound is known to react with nucleophilic groups such as amines and alcohols, forming amides and esters, respectively. These interactions are crucial in the modification of biomolecules and the synthesis of complex organic structures .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound’s reactivity with nucleophilic groups can lead to the modification of proteins and other biomolecules, impacting their function and activity. Additionally, this compound can induce cytotoxic effects, leading to cell death in certain cell types .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form covalent bonds with nucleophilic groups in biomolecules. This acylation reaction can result in the inhibition or activation of enzymes, depending on the specific target. For example, the compound can inhibit enzymes by modifying their active sites, preventing substrate binding and catalysis. Additionally, this compound can affect gene expression by modifying transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of moisture or reactive chemicals. Long-term exposure to this compound can lead to cumulative effects on cellular function, including persistent changes in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can induce toxic or adverse effects. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. High doses of this compound can lead to severe cytotoxicity, organ damage, and even death in animal models .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by enzymes such as esterases and amidases, leading to the formation of metabolites that may have different biological activities. These metabolic reactions can affect the overall metabolic flux and levels of specific metabolites in cells and tissues .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and interactions with transport proteins. The compound can accumulate in specific cellular compartments, depending on its chemical properties and interactions with binding proteins. This distribution can influence the compound’s localization and activity within cells .

Subcellular Localization

The subcellular localization of this compound is determined by its chemical properties and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect the compound’s activity and function, as it may interact with different biomolecules in various subcellular environments .

properties

IUPAC Name |

3,5-dichlorobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl3O/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGHLXLVPNZMBQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1027506 | |

| Record name | 3,5-Dichlorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1027506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2905-62-6 | |

| Record name | 3,5-Dichlorobenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2905-62-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dichlorobenzoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002905626 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoyl chloride, 3,5-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,5-Dichlorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1027506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dichlorobenzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.922 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-DICHLOROBENZOYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S09182623N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

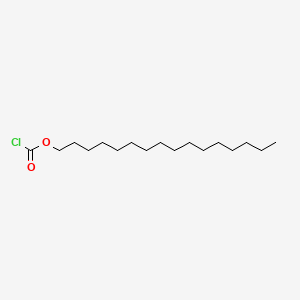

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the common synthetic approaches for producing 3,5-Dichlorobenzoyl chloride?

A1: Several methods exist for synthesizing this compound. One approach involves a multi-step process starting with benzoyl chloride. This method utilizes sulfonation, catalytic chlorination, and a final sulfur dioxide removal chlorination step catalyzed by quaternary phosphonium salt to yield the final product []. Another method utilizes o-aminobenzoic acid as a starting material and involves chlorination, diazotization, and chloroformylation to achieve a high yield of over 86% []. A third approach, detailed in a patent, describes a method starting with formyl chloride and sulfur trioxide to create 5-chloro-sulfonated benzene dicarboxylic acid. This is then converted to 5-formyl-chloro-terephthaloyl chloride using triphosgene chloride and finally transformed into this compound and sulfur chloride [].

Q2: What analytical techniques are employed for the determination of this compound?

A2: Two main analytical methods are highlighted in the research for quantifying this compound. One method utilizes reverse-phase high-performance liquid chromatography (Re-HPLC) following pre-derivatization with methanol []. This method demonstrates high accuracy and precision with a reported RSD of 0.19% []. Another approach involves a spectrophotometric determination based on a charge-transfer reaction. This method exploits the reaction of this compound with hydroxylamine to form 3,5-dichloro-N-hytroxybenzoylamine (DCHA) []. DCHA then forms a charge-transfer complex with p-benzoquinone in the presence of cetylpyridinium chloride (CPC), allowing for spectrophotometric quantification at 485 nm [].

Q3: Beyond its use as a reagent, are there any specific applications for this compound?

A3: Research indicates the utility of this compound in modifying molecular structures for specific applications. For instance, it has been employed in the functionalization of "NU-BIPHEP(O)" compounds, a class of stereodynamic diphosphine ligands []. This modification allows for the exploration of diastereomeric adduct formation with Okamoto-type cellulose derivatives and facilitates on-column deracemization based on non-covalent interactions []. This highlights the potential of this compound in fine-tuning the properties of chemical entities for applications in areas like chiral separation and catalysis.

Q4: What are the environmental considerations associated with this compound production?

A4: While specific environmental impact data isn't directly provided in the research excerpts, one patent highlights the advantage of a specific synthetic route for its reduced environmental footprint []. This method generates less waste and avoids the production of hazardous byproducts requiring extensive recycling [], suggesting a focus on greener synthetic pathways for this compound.

Q5: Are there any known analytical challenges associated with this compound?

A5: Although not explicitly stated, the use of pre-derivatization in one of the HPLC methods [] suggests that direct analysis of this compound might pose challenges, possibly due to its reactivity or lack of suitable chromophores for direct detection. This highlights the need for developing sensitive and specific analytical techniques for this compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.